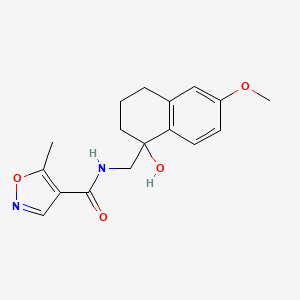
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide (referred to as "the compound" throughout this article) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene core and an isoxazole moiety. Its molecular formula is C14H19N3O4, indicating the presence of hydroxyl and methoxy functional groups that may influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that the compound may act primarily as an inhibitor of fatty acid amide hydrolases (FAAH), enzymes responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound could elevate endogenous levels of cannabinoids, which are involved in several physiological processes including pain modulation and inflammation reduction.
Antiproliferative Effects
The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects at low micromolar concentrations. For instance, the compound demonstrated an IC50 value ranging from 2.2 µM to 4.4 µM against different cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Antiproliferative Activity of the Compound
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.7 | Doxorubicin | 0.5 |
| HCT116 | 4.0 | Etoposide | 1.0 |
| MDA-MB-468 | 2.9 | - | - |
Antibacterial Activity
In addition to its anticancer properties, the compound has shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported to be around 8 µM, indicating a promising profile for further development as an antibacterial agent .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Antibacterial Evaluation : In another study focused on bacterial strains, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective therapeutic potential in treating bacterial infections .
特性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-14(9-19-23-11)16(20)18-10-17(21)7-3-4-12-8-13(22-2)5-6-15(12)17/h5-6,8-9,21H,3-4,7,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZSZRFSSCSDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














